1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate is a chemical compound with potential applications in medicinal chemistry and pharmacology. This compound features a unique structure that combines an oxadiazole moiety with a propanamine backbone, which may confer specific biological activities. The compound is classified as a pharmaceutical intermediate and is often used in research settings to explore its biological properties.
The compound can be synthesized through various chemical reactions and is typically classified under the category of oxadiazole derivatives. Its structure includes an isopropyl group attached to the oxadiazole ring, which is known for its diverse biological activities, including antimicrobial and antitumor properties. The oxalate salt form enhances its solubility and stability, making it suitable for pharmaceutical applications .
The synthesis of 1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate generally involves the following steps:
The molecular formula of 1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate is . The compound features:
The compound's structural representation can be depicted using SMILES notation: CSCCC(N)C1=NC(C2=CC=NC=C2)=NO1.O=C(O)C(=O)O
.
The chemical reactivity of 1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate may include:
These reactions are crucial for modifying the compound to enhance its biological activity or selectivity .
The mechanism of action for compounds like 1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate often involves interaction with biological targets such as enzymes or receptors. The proposed mechanisms include:
Research into these mechanisms is ongoing to fully elucidate how this compound exerts its effects at a molecular level .
The physical properties of 1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate include:
Chemical properties include stability under standard laboratory conditions but may vary based on pH and temperature.
Relevant data such as melting point and boiling point are essential for practical applications but need specific experimental determination for precise values .
This compound has potential applications in various fields:
Continued research into this compound could yield significant insights into its efficacy and safety profiles for therapeutic use .
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: